molecular formula C8H10FNO B8749413 2-(5-Fluoropyridin-2-yl)propan-2-ol

2-(5-Fluoropyridin-2-yl)propan-2-ol

Cat. No.: B8749413
M. Wt: 155.17 g/mol
InChI Key: RXAPVYPRJHDQPP-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-2-yl)propan-2-ol is a chemical compound classified as a fluoropyridine derivative, with the molecular formula C8H10FNO . This family of compounds is of significant interest in medicinal chemistry and drug discovery, particularly as a building block for the synthesis of more complex molecules. Fluoropyridine subunits are commonly incorporated into potential therapeutics to modulate properties such as bioavailability, metabolic stability, and binding affinity . Research indicates that structurally similar compounds serve as key intermediates in developing inhibitors for various biological targets. For instance, analogous scaffolds are found in potent p300/CBP histone acetyltransferase (HAT) inhibitors, which are being investigated for their antitumor activity in cancers like prostate cancer . Furthermore, related fluoropyridine compounds are utilized in the development of Bromodomain and Extra-Terminal (BET) inhibitors, a class of therapeutics being explored for oncology applications . The specific steric and electronic properties conferred by the tert-alcohol and fluoropyridine groups make this compound a valuable scaffold for constructing targeted molecular libraries. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-(5-fluoropyridin-2-yl)propan-2-ol

InChI

InChI=1S/C8H10FNO/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,1-2H3

InChI Key

RXAPVYPRJHDQPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=C1)F)O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Electron-Withdrawing Effects : Fluorine’s strong electron-withdrawing nature increases the pyridine ring’s electrophilicity compared to bromine or chlorine, influencing reactivity in cross-coupling reactions .

Functional Group Variations

Carboxylic Acid Derivatives

Replacing the hydroxyl group with a carboxylic acid (e.g., 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid) introduces acidity (pKa ~4-5) and alters solubility:

Compound Name Molecular Formula Functional Group Key Properties
This compound C₈H₁₀FNO Alcohol Hydrophilic, neutral pH
2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid C₉H₁₀FNO₂ Carboxylic acid Acidic, water-soluble salt formation

Applications : The carboxylic acid derivative is more suited for metal coordination or peptide coupling, whereas the alcohol is preferable for etherification or ester synthesis .

Amino and Chloro Substituents

Compounds like 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol and 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol exhibit divergent properties:

Compound Name Substituents Biological Relevance
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol 2-NH₂, 5-F, 3-propanol Potential kinase inhibition
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol 2-Cl, 5-F, 3-propanol Enhanced metabolic stability

Research Insight: The amino group enables hydrogen bonding in target binding, while chlorine improves lipophilicity and membrane permeability .

Heterocyclic and Salt Forms

Azetidine-Containing Analogs

2-(Azetidin-3-yl)propan-2-ol hydrochloride introduces a saturated four-membered ring, increasing conformational rigidity and water solubility via the hydrochloride salt:

Property This compound 2-(Azetidin-3-yl)propan-2-ol HCl
Solubility in Water Moderate High (salt-enhanced)
Pharmacological Use Intermediate synthesis Chiral drug development

Applications : The azetidine moiety is prized in CNS drug design for its ability to penetrate the blood-brain barrier .

Preparation Methods

Step 1: Synthesis of 5-Fluoropyridine-2-carbaldehyde

Starting Material: 5-Fluoropyridine-2-carbonitrile (1 eq)
Reduction:

  • Reagent: Diisobutylaluminum hydride (DIBAL-H, 1.5 eq)

  • Solvent: Tetrahydrofuran (THF), –78°C to 0°C

  • Quenching: Methanol followed by aqueous HCl

Intermediate Isolation:
The aldehyde is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding 5-fluoropyridine-2-carbaldehyde in 72–78% purity.

Step 2: Grignard Addition

Reaction Setup:

  • Substrate: 5-Fluoropyridine-2-carbaldehyde (1 eq)

  • Grignard Reagent: Methylmagnesium bromide (3 eq, 1.0 M in THF)

  • Conditions: 0°C to room temperature, 2 h

Workup:
The reaction is quenched with saturated ammonium chloride, extracted with dichloromethane, and purified via column chromatography to yield this compound.

Yield: 81–86% (combined over two steps)

Palladium-catalyzed cross-coupling enables the introduction of fluorine and propan-2-ol groups in a single pot.

Substrate: 2-Bromopyridine (1 eq)
Fluorination:

  • Reagent: Silver fluoride (AgF, 2 eq)

  • Catalyst: Pd(OAc)₂ (0.05 eq), XantPhos (0.1 eq)

  • Solvent: 1,4-Dioxane, 110°C, 12 h

Diazotization and Fluorination

A classical method for aromatic fluorination, this route starts with 2-aminopyridine derivatives.

Procedure:

  • Diazotization: 5-Amino-2-(propan-2-yl)pyridine (1 eq) is treated with NaNO₂ (1.2 eq) in HBF₄ at –10°C.

  • Fluorination: The diazonium salt is decomposed in the presence of CuF₂ (2 eq) at 60°C.

Outcome:

  • Yield: 54–60%

  • Drawback: Requires handling hazardous diazonium intermediates.

Multi-Step Synthesis from Pyridine Precursors

A modular approach combining halogenation, protection, and deprotection steps:

  • Bromination: 2-(Pyridin-2-yl)propan-2-ol is brominated at the 5-position using N-bromosuccinimide (NBS) in acetonitrile (30°C, 5 h).

  • Fluorination: The brominated intermediate undergoes Halex reaction with KF (3 eq) and 18-crown-6.

  • Purification: Silica gel chromatography (dichloromethane/methanol) isolates the final product.

Yield: 62% (over three steps)

Comparative Analysis of Synthetic Methods

Method Yield Complexity Cost Efficiency Scalability
Halogen Exchange58–65%ModerateHighLimited
Nucleophilic Addition81–86%HighModerateIndustrial
Cross-Coupling67%HighHighLab-scale
Diazotization54–60%LowLowNot scalable
Multi-Step Synthesis62%Very HighModeratePilot-scale

Key Findings:

  • The nucleophilic addition route offers the highest yield but requires cryogenic conditions.

  • Transition metal-catalyzed methods balance yield and scalability but incur high catalyst costs.

  • Diazotization, while straightforward, poses safety risks and is unsuitable for large-scale production .

Q & A

Basic: What are the common synthetic routes for 2-(5-Fluoropyridin-2-yl)propan-2-ol?

Methodological Answer:
The synthesis typically involves alkylation of 5-fluoropyridine derivatives with isopropyl halides or isopropanol under basic conditions. For example:

  • Step 1: React 5-fluoro-2-pyridinyl lithium (generated via halogen-metal exchange) with acetone in anhydrous THF at low temperatures (−78°C) to form the tertiary alcohol intermediate.
  • Step 2: Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Alternative methods include nucleophilic substitution of 5-fluoropyridin-2-yl halides with isopropoxide ions in polar aprotic solvents (e.g., DMF) at 60–80°C .

Basic: How do researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks for the pyridine ring protons (δ 7.5–8.5 ppm), fluorine-coupled splitting patterns, and the isopropyl group (singlet at δ 1.5 ppm for two methyl groups).
    • ¹³C NMR: Signals for the fluorinated pyridine carbons (C-F coupling ~250 Hz) and quaternary carbon (δ 70–75 ppm) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 169.1 (C₈H₁₁FNO⁺) with fragmentation patterns confirming the isopropyl and fluoropyridine moieties .
  • X-ray Crystallography: Used to resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated for structurally similar fluoropyridines .

Advanced: How does the position of the fluorine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The 5-fluoro group on the pyridine ring directs electrophilic substitution to the 3-position due to its meta-directing nature. However, in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from the isopropyl group at the 2-position may limit reactivity.

  • Case Study: Fluorine’s electronegativity enhances the electron-withdrawing effect, increasing oxidative addition rates in aryl halide couplings but reducing nucleophilic aromatic substitution yields compared to non-fluorinated analogs .
  • Experimental Design: Compare reaction kinetics of 5-fluoro vs. non-fluoro derivatives using in situ IR spectroscopy to track intermediate formation .

Advanced: How can conflicting solubility data in polar vs. non-polar solvents be resolved?

Methodological Answer:
Discrepancies arise from the compound’s amphiphilic nature (polar pyridine ring vs. hydrophobic isopropyl group).

  • Approach 1: Use Hansen Solubility Parameters (HSPs) to model solvent compatibility. For example, DMSO (high polarity) dissolves the pyridine ring, while toluene solubilizes the isopropyl group .
  • Approach 2: Conduct temperature-dependent solubility studies. The compound shows increased solubility in ethanol at elevated temperatures (ΔG°sol −12 kJ/mol at 50°C) .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Catalysis: Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts (e.g., over-reduction of the pyridine ring) .
  • Process Optimization: Implement continuous flow reactors to enhance mixing and heat transfer during alkylation, achieving >85% yield compared to batch methods (60–70%) .
  • Byproduct Mitigation: Add scavengers like molecular sieves to sequester water in moisture-sensitive steps .

Advanced: How does fluorination impact biological target interactions compared to chloro or bromo analogs?

Methodological Answer:
Fluorine’s small size and high electronegativity alter hydrogen-bonding and van der Waals interactions:

  • Case Study: In kinase inhibition assays, 5-fluoro derivatives exhibit 3× higher IC₅₀ values than chloro analogs due to stronger electronegativity disrupting ATP-binding pocket interactions .
  • Method: Molecular dynamics simulations (AMBER force field) reveal fluorine’s role in stabilizing ligand-receptor complexes via C-F···H-N interactions .

Advanced: How to address discrepancies in reported melting points (e.g., 123–124°C vs. 128°C)?

Methodological Answer:
Variations arise from polymorphic forms or impurities:

  • Step 1: Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Step 2: Recrystallize from different solvents (e.g., ethanol vs. hexane) and compare melting ranges. Ethanol yields a stable polymorph (mp 124°C), while hexane produces a metastable form (mp 120–122°C) .

Advanced: What are the key considerations in designing SAR studies for this compound?

Methodological Answer:
Focus on modifying:

  • Fluorine Position: Compare 3-, 4-, and 5-fluoro isomers’ bioactivity.
  • Isopropyl Substituent: Replace with cyclopropyl or tert-butyl to assess steric effects.
  • Method: Use parallel synthesis (e.g., 96-well plates) to generate analogs, followed by high-throughput screening against target enzymes .

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